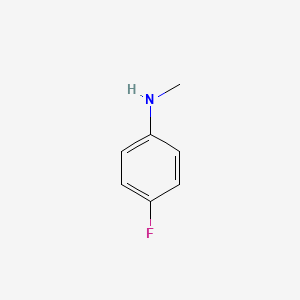

4-Fluoro-N-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWRKVBQUANIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022033 | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-59-6 | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUORO-N-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F75YIS0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluoro-N-methylaniline CAS number and properties

An In-depth Technical Guide to 4-Fluoro-N-methylaniline for Advanced Research Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with this compound. It moves beyond a simple data sheet to provide actionable insights into its synthesis, handling, and application, grounded in established scientific principles.

Strategic Overview: The Value of a Fluorinated Aniline Building Block

This compound (CAS No. 459-59-6) is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. The strategic incorporation of a fluorine atom onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery and materials science. Fluorine's high electronegativity and small van der Waals radius can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methyl group further modulates its electronic properties and steric profile, making this compound a versatile building block for creating novel chemical entities.

Its utility has been demonstrated in studies of biotransformation for secondary aromatic amines and as a precursor in the broader synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

Core Properties and Chemical Identity

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 459-59-6 | [1][4][5] |

| Molecular Formula | C₇H₈FN | [2][4][5] |

| Molecular Weight | 125.14 g/mol | [1][2][4] |

| Appearance | Liquid | [6] |

| Boiling Point | 79 °C @ 11 mmHg | [1][2] |

| Density | 1.040 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.5320 | [1] |

| SMILES | CNC1=CC=C(C=C1)F | [1][5] |

| InChI Key | VLWRKVBQUANIGI-UHFFFAOYSA-N | [1][5] |

Hazard Analysis and Safe Handling Protocols

This compound is classified as a hazardous substance and requires stringent safety protocols. It is a combustible liquid and is acutely toxic if ingested.[5] Adherence to the following guidelines is mandatory for mitigating risks.

3.1. GHS Hazard Classification

| Hazard Code | Description | Source(s) |

| H301 | Toxic if swallowed | [5] |

| H315 | Causes skin irritation | [5] |

| H317 | May cause an allergic skin reaction | [5] |

| H318 | Causes serious eye damage | [5] |

| H335 | May cause respiratory irritation | [5] |

| H227 | Combustible liquid |

3.2. Mandatory Handling Procedures

-

Engineering Controls : All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Personal Protective Equipment (PPE) : A standard ensemble of a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles is required.[8]

-

First Aid : In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] If swallowed, rinse the mouth and call a poison control center immediately; do not induce vomiting.[7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secured and accessible only to authorized personnel.

Synthesis Pathway: Selective N-Methylation of 4-Fluoroaniline

The synthesis of this compound is most commonly achieved via the N-methylation of its primary amine precursor, 4-fluoroaniline. A significant challenge in this transformation is achieving selective mono-methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the undesired N,N-dimethylated byproduct.

Modern heterogeneous catalysis offers an elegant solution. The use of a nickel-based catalyst, for instance, provides a highly selective and efficient route using methanol as both the solvent and the methylating agent.[9] This approach is advantageous due to the catalyst's ease of removal via filtration and potential for recycling, aligning with green chemistry principles.

4.1. Experimental Protocol: Heterogeneous Catalytic N-Methylation

This protocol is adapted from methodologies described for the selective N-methylation of anilines.[9]

Reagents and Equipment:

-

4-Fluoroaniline

-

Methanol (Anhydrous)

-

Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)[9]

-

High-pressure autoclave with magnetic stirring and temperature control

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup : To a dry high-pressure autoclave, add 4-fluoroaniline (1.0 mmol), the heterogeneous nickel catalyst (e.g., 40 mg), and anhydrous methanol (10 mL).[9]

-

Inerting : Seal the autoclave and purge the system with an inert gas (e.g., Nitrogen at 10 bar) several times to remove all oxygen.

-

Reaction : Heat the mixture to the reaction temperature (e.g., 160 °C) with vigorous stirring. Maintain the reaction for the required duration (e.g., 4-24 hours), monitoring for completion via TLC or GC-MS if possible.[9]

-

Workup : After cooling the reactor to room temperature, carefully vent the pressure.

-

Catalyst Removal : Filter the reaction mixture to remove the solid heterogeneous catalyst. The catalyst can be washed with additional methanol to ensure complete recovery of the product.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Purification : The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

4.2. Synthesis Workflow Diagram

Caption: Catalytic synthesis of this compound.

Core Applications and Research Context

The true value of this compound is realized in its application as a versatile synthetic intermediate.

-

Pharmaceutical Development : Fluorinated anilines are privileged structures in medicinal chemistry.[10] They serve as precursors for a wide range of pharmacologically active compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anti-infective agents. The fluorine atom can enhance binding affinity and improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. The N-methyl group provides a handle for further synthetic elaboration while fine-tuning the compound's basicity and hydrogen bonding capacity.

-

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of herbicides and fungicides.[3]

-

Materials Science : This compound can be used in the synthesis of specialty polymers and dyes, where the fluoro- and N-methyl groups contribute to desired thermal stability, chemical resistance, and photophysical properties.

-

Metabolism Studies : It has been explicitly used as a model substrate to investigate the in vivo and in vitro biotransformation pathways of secondary aromatic amines, which is crucial for understanding the toxicology and drug metabolism of related compounds.[1][2]

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts, such as the singlet for the N-methyl protons around 2.72 ppm (in CD₃OD), are characteristic of the compound.[9]

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight (125.14 g/mol ) and fragmentation patterns.[9]

-

Chromatography (GC/HPLC) : Used to assess the purity of the final product and to monitor reaction progress.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a fluorinated aromatic ring and a secondary amine functional group provides a powerful platform for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, safe handling procedures, and synthetic pathways is essential for any researcher aiming to leverage its full potential.

References

- 1. This compound 97 459-59-6 [sigmaaldrich.com]

- 2. This compound CAS#: 459-59-6 [m.chemicalbook.com]

- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. rsc.org [rsc.org]

- 10. nbinno.com [nbinno.com]

Introduction: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-methylaniline

This compound, a substituted aromatic amine, represents a cornerstone building block in the landscape of modern medicinal chemistry and materials science. Its true value lies not in its complexity, but in the subtle yet profound influence of its constituent functional groups—the secondary amine and the para-positioned fluorine atom—on its physicochemical behavior. For researchers, scientists, and drug development professionals, a granular understanding of these properties is not merely academic; it is the predictive foundation upon which successful synthesis, formulation, and biological application are built.

The fluorine substituent, for instance, is not a passive spectator. Its high electronegativity imparts significant changes to the electronic landscape of the aniline ring, modulating the basicity (pKa) of the nitrogen atom. This, in turn, dictates the molecule's protonation state at physiological pH, a critical determinant of its solubility, membrane permeability, and interaction with biological targets. The N-methyl group further refines these properties, influencing steric interactions and metabolic stability.

This guide eschews a simplistic recitation of data. Instead, it offers an in-depth exploration of the core physicochemical properties of this compound, grounded in both empirical data and the underlying chemical principles. We will delve into the causality behind experimental choices for characterization and present protocols not as rote instructions, but as self-validating systems for ensuring scientific integrity. The objective is to equip the practicing scientist with the authoritative data and methodological insights required to leverage this versatile intermediate to its full potential.

Molecular Identity and Structural Characteristics

A precise definition of a molecule's structure is the unambiguous starting point for all subsequent investigation. This compound is identified by a unique set of internationally recognized codes and descriptors.

-

CAS Number: 459-59-6[1]

-

IUPAC Name: this compound[2]

-

InChI: 1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3[2]

-

InChIKey: VLWRKVBQUANIGI-UHFFFAOYSA-N[2]

-

Canonical SMILES: CNC1=CC=C(C=C1)F[2]

The structure consists of a benzene ring substituted with a fluorine atom and an N-methylamino group at positions 1 and 4 (para), respectively. This arrangement is key to its chemical personality.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound dictate its handling, purification, and formulation. The following table summarizes the key experimentally determined physicochemical data for this compound.

| Property | Value | Source(s) |

| Physical State | Liquid | [3] |

| Boiling Point | 79 °C at 11 mmHg | [1] |

| 87 to 88 °C at 20 mmHg | [3] | |

| Density | 1.040 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5320 | [1] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [4] |

| pKa (Conjugate Acid) | 4.80 ± 0.12 (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment. Public databases and supplier information confirm the availability of comprehensive spectral data for this compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Analysis will show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will be complex due to coupling between protons and the fluorine atom.

-

¹³C NMR: The spectrum reveals the number of unique carbon environments. The carbon atom bonded to fluorine will exhibit a large C-F coupling constant, a hallmark of organofluorine compounds.[2]

-

¹⁹F NMR: This technique is highly specific and will show a single resonance for the fluorine atom, providing information about its chemical environment.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-2800 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).[2]

-

Mass Spectrometry (MS): GC-MS data are available.[2] The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (125.14), along with characteristic fragmentation patterns that can be used to confirm the structure.

Experimental Protocols: A Focus on Causality and Integrity

The trustworthiness of physicochemical data hinges on robust experimental design. Here, we detail the methodology for determining two critical parameters, emphasizing the rationale behind the procedural steps.

Protocol: Determination of Boiling Point under Reduced Pressure

Causality: Aromatic amines, particularly secondary amines like this compound, can be susceptible to oxidation or decomposition at elevated temperatures. Determining the boiling point at atmospheric pressure could lead to inaccurate values and sample degradation. Vacuum distillation lowers the boiling point to a safer temperature, preserving the compound's integrity. The literature value of 79 °C at 11 mmHg demonstrates the necessity of this approach.[1]

Methodology:

-

System Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Place a small volume of this compound and a magnetic stir bar into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply the vacuum, aiming for a stable pressure of 11 mmHg, monitored by a manometer.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and drips into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Validation: Ensure the pressure remains constant throughout the distillation to guarantee the accuracy of the temperature reading.

Caption: Workflow for determining boiling point under vacuum.

Protocol: pKa Determination via Potentiometric Titration

Causality: The pKa of the conjugate acid of this compound is a direct measure of the amine's basicity. This value is critical for predicting its behavior in different pH environments, such as drug formulation buffers or physiological compartments. Potentiometric titration provides a precise empirical measurement of the equilibrium constant for the protonation/deprotonation reaction.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a burette tip containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Initial Measurement: Record the initial pH of the amine solution.

-

Titration: Add the acid titrant in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, where the pH changes most rapidly.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been protonated. Mathematically, the pKa is the pH at which [R₂NH₂⁺] = [R₂NH]. This point can be found from the inflection point of the first derivative of the titration curve.

Reactivity, Stability, and Handling

Reactivity: The reactivity of this compound is governed by the interplay of the secondary amine and the fluoro-substituted aromatic ring. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will readily react with acids to form salts. The N-methyl group provides some steric hindrance compared to a primary aniline. The aromatic ring can undergo electrophilic substitution, with the -NHCH₃ group being an activating, ortho-, para-director, and the fluorine atom being a deactivating, ortho-, para-director.

Stability and Storage: The compound should be stored under controlled conditions to maintain its purity. It is recommended to keep containers tightly sealed in a dry, cool, and well-ventilated place.[4][5] It should also be kept in the dark, as some sources note that the material darkens in color during storage, suggesting potential light sensitivity or slow oxidation.[1][5]

Incompatibilities: To prevent hazardous reactions, this compound should be kept away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4][5]

Safety and Handling: This compound presents several hazards and must be handled with appropriate precautions.[2]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] An appropriate respirator should be used if inhalation risk is high.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[5]

Applications in Research and Drug Development

The specific physicochemical properties of this compound make it a valuable intermediate. It has been explicitly used as a model compound to study the in vivo and in vitro biotransformation of secondary aromatic amines.[1][4] This type of metabolic study is fundamental in drug discovery to predict how a potential drug candidate containing a similar structural motif might be processed in the body. Furthermore, the broader class of fluoroanilines are critical precursors in the synthesis of pharmaceuticals and agrochemicals, where the fluorine atom is often introduced to enhance metabolic stability, binding affinity, or bioavailability.[6][7]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely tuned molecular tool. Its key physicochemical properties—a boiling point suitable for vacuum distillation, a pKa that defines its acid-base character, and a distinct spectroscopic signature—are all direct consequences of its unique structure. For the research and drug development professional, a thorough appreciation of this data, coupled with an understanding of the robust methodologies required to verify it, is essential. This guide provides that comprehensive foundation, enabling scientists to confidently and safely utilize this compound in the pursuit of scientific innovation.

References

- 1. This compound CAS#: 459-59-6 [m.chemicalbook.com]

- 2. This compound | C7H8FN | CID 68024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectral Characterization of 4-Fluoro-N-methylaniline

Abstract

This technical guide provides an in-depth analysis of the spectral data for 4-Fluoro-N-methylaniline (FNMA), a key intermediate in pharmaceutical and materials science. As researchers and drug development professionals, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple presentation of data, offering a field-proven perspective on the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to FNMA. Every protocol is designed as a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 459-59-6) is an aromatic amine whose structure is foundational in the synthesis of a wide array of more complex molecules. Its utility demands a robust and unequivocal analytical profile to ensure the integrity of downstream applications. Spectroscopic techniques provide a non-destructive, detailed fingerprint of the molecule's structure, connectivity, and chemical environment.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what the peaks are, but why they appear where they do, providing a comprehensive analytical portrait of the molecule.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures that the resulting spectrum is a true representation of the sample, free from artifacts.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for anilines and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration must be sufficient for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm. This is crucial for inter-lab reproducibility.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.

Workflow: NMR Analysis

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.01 – 6.87 | Multiplet (m) | 2H | H-2, H-6 (Aromatic) |

| 6.56 | Doublet of Doublets of Doublets (ddd) | 2H | H-3, H-5 (Aromatic) |

| 3.40 (approx.) | Broad Singlet (br s) | 1H | N-H |

| 2.81 | Singlet (s) | 3H | N-CH₃ |

Source: Royal Society of Chemistry, 2019.[1]

Expert Analysis:

-

Aromatic Region (7.01-6.56 ppm): The aromatic protons exhibit a complex, second-order coupling pattern typical of a para-substituted benzene ring with both electron-donating (-NHCH₃) and electron-withdrawing/coupling (-F) groups. The protons ortho to the amine group (H-3, H-5) are shielded and appear upfield (~6.56 ppm), while the protons ortho to the fluorine atom (H-2, H-6) are deshielded and appear downfield (~6.94 ppm). The fluorine atom also introduces through-bond coupling to the adjacent protons, further complicating the splitting pattern into a multiplet.

-

N-Methyl Protons (2.81 ppm): The three protons of the methyl group appear as a sharp singlet, indicating free rotation and no coupling to adjacent protons. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom on an aromatic ring.

-

N-H Proton (~3.40 ppm): The amine proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.

| Chemical Shift (δ, ppm) | Splitting (JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 156.93 | Doublet (d, ¹JCF ≈ 235-245) | C-4 (C-F) | | 145.73 | Singlet (s) | C-1 (C-N) | | 115.55 (avg.) | Doublet (d, ²JCF ≈ 22) | C-3, C-5 | | 113.11 | Doublet (d, ³JCF ≈ 7.4) | C-2, C-6 | | 31.25 | Singlet (s) | N-CH₃ |

Note: Specific peak assignments and coupling constants are interpreted from provided data and typical values. The source lists multiple singlets and doublets in the aromatic region, which are here assigned based on established principles of C-F coupling.[1]

Expert Analysis:

-

C-F Carbon (156.93 ppm): The most downfield aromatic signal is assigned to C-4, the carbon directly bonded to the highly electronegative fluorine atom. Crucially, this signal is split into a doublet by the fluorine atom, exhibiting a large one-bond coupling constant (¹JCF) that is typically >230 Hz. This is a definitive diagnostic peak.

-

C-N Carbon (145.73 ppm): The carbon attached to the nitrogen (C-1) appears as a singlet and is deshielded, though less so than the C-F carbon.

-

Coupled Aromatic Carbons: The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine also exhibit coupling, but with smaller coupling constants (²JCF > ³JCF). This decreasing coupling effect with distance is a key validation tool.

-

N-Methyl Carbon (31.25 ppm): This upfield signal is characteristic of the sp³-hybridized methyl carbon attached to the nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred technique for liquid samples like FNMA as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Interpretation

The IR spectrum of FNMA is characterized by several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1335-1250 | C-N Stretch | Aromatic Amine |

| ~1250-1100 | C-F Stretch | Aryl Fluoride |

Source: Characteristic IR absorption frequencies from standard correlation tables.[2][3] The presence of an ATR-IR spectrum for this compound is noted on PubChem.[1]

Expert Analysis:

-

N-H Stretch (~3400 cm⁻¹): A moderate, sharp peak in this region is a clear indicator of the secondary amine N-H bond.

-

C-H Stretches (3100-2850 cm⁻¹): The spectrum will show distinct absorptions for aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹), confirming the presence of both the benzene ring and the methyl group.

-

Aromatic C=C Stretches (~1600, 1500 cm⁻¹): Two or more sharp bands in this region are characteristic of the benzene ring skeletal vibrations.

-

C-N and C-F Stretches (1335-1100 cm⁻¹): The fingerprint region will contain strong bands corresponding to the C-N stretch of the aromatic amine and the C-F stretch, which is typically a strong, prominent band.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile, thermally stable compounds like FNMA, providing both separation and mass analysis.

-

Sample Preparation: Prepare a dilute solution of FNMA (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC, which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).

-

Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

MS Spectral Interpretation

The molecular formula of FNMA is C₇H₈FN, with an exact mass of approximately 125.06 Da.[1]

| m/z | Proposed Fragment | Identity |

| 125 | [C₇H₈FN]⁺• | Molecular Ion (M⁺•) |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - CH₃ - F]⁺ or [M - CH₂NH]⁺ | Complex rearrangement/loss |

Source: Interpretation based on the molecular weight and common fragmentation patterns of amines and aromatic compounds.[4][5]

Expert Analysis:

-

Molecular Ion (m/z 125): The presence of a strong peak at m/z 125 confirms the molecular weight of the compound. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for FNMA.

-

Primary Fragmentation (m/z 110): The most likely initial fragmentation is the loss of the methyl radical (•CH₃, mass 15) via alpha-cleavage, a characteristic pathway for N-alkyl amines.[4] This would result in a stable resonance-stabilized cation at m/z 110. This is often the base peak in the spectrum.

Diagram: Primary MS Fragmentation Pathway

Caption: Proposed primary fragmentation of this compound in EI-MS.

Safety and Handling

Authoritative grounding in safety is non-negotiable. This compound is classified as a hazardous substance.

-

Toxicity: It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

-

Storage: Store in a cool, tightly closed container away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a definitive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework and confirm the substitution pattern and C-F coupling. IR spectroscopy validates the presence of all key functional groups (N-H, C-F, aromatic ring, N-CH₃). Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectral guide serves as an authoritative reference for researchers utilizing this important chemical intermediate.

References

4-Fluoro-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-N-methylaniline is a fluorinated aromatic amine that has emerged as a crucial building block in contemporary organic synthesis. Its strategic combination of a fluorine atom, a secondary amine, and an aromatic scaffold imparts unique electronic properties and reactivity, making it a valuable precursor in the synthesis of a wide array of functional molecules. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, key synthetic transformations, and diverse applications, with a particular focus on its role in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a sought-after intermediate in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 459-59-6 | [3] |

| Molecular Formula | C₇H₈FN | [3] |

| Molecular Weight | 125.14 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.040 g/mL at 25 °C | |

| Boiling Point | 79 °C at 11 mmHg | |

| Refractive Index (n²⁰/D) | 1.5320 | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| SMILES | CNc1ccc(F)cc1 | |

| InChI | 1S/C7H8FN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available, though not explicitly detailed in the provided search results. |

| ¹³C NMR | Spectral data available, though not explicitly detailed in the provided search results. |

| Mass Spectrometry (MS) | Spectral data available, though not explicitly detailed in the provided search results. |

| Infrared (IR) | Spectral data available, though not explicitly detailed in the provided search results. |

Synthesis of this compound

The efficient synthesis of this compound is critical for its accessibility as a building block. Several methodologies can be employed, with reductive amination of 4-fluoroaniline being a common and effective approach.

General Synthesis Workflow

The synthesis of this compound typically commences from the readily available 4-fluoroaniline. The primary amine is converted to the corresponding N-methyl derivative through various methylation strategies.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 4-Fluoroaniline

This protocol is adapted from a procedure for the synthesis of 4-fluoro-N-isopropylaniline and is a representative method for the N-methylation of 4-fluoroaniline using formaldehyde and sodium borohydride.[5]

Materials and Reagents:

-

4-Fluoroaniline

-

Formaldehyde (37% aqueous solution)

-

Glacial Acetic Acid

-

Sodium Borohydride (NaBH₄)

-

Sodium Hydroxide (NaOH), 50% aqueous solution

-

Hexane

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Equipment:

-

500 mL three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-fluoroaniline (0.2 mol) in glacial acetic acid (120 mL).

-

Addition of Formaldehyde: Cool the solution to approximately 10 °C in an ice bath. To this stirred solution, add formaldehyde (37% aqueous solution, 0.24 mol).

-

Reduction: While maintaining the temperature below 20 °C, add sodium borohydride (0.25 mol) portion-wise.

-

Reaction Progression: After the addition of sodium borohydride is complete, continue stirring the mixture at 20 °C for 30 minutes, followed by stirring at room temperature for one hour.

-

Work-up: Pour the reaction mixture into 500 mL of ice water.

-

Basification: Make the aqueous solution alkaline (pH > 9) by the dropwise addition of a 50% aqueous sodium hydroxide solution (approximately 120 mL), ensuring the temperature remains below 25 °C.

-

Extraction: Extract the product with hexane (2 x 100 mL).

-

Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a clear liquid.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Acts as a solvent and a catalyst for the formation of the intermediate iminium ion.

-

Sodium Borohydride: A mild and selective reducing agent that reduces the iminium ion to the secondary amine without reducing the aromatic ring.[6]

-

Temperature Control: The initial cooling and controlled addition of sodium borohydride are crucial to manage the exothermic reaction and prevent side reactions.

-

Alkaline Work-up: Neutralizes the acetic acid and deprotonates the amine, facilitating its extraction into the organic solvent.

Alternative Synthesis Method: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[7][8] This reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[7][8]

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

A general procedure involves heating the amine with an excess of formic acid and aqueous formaldehyde.[9] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[9] While effective, this method often requires high temperatures and can be challenging for anilines that are prone to polymerization under acidic conditions.[10]

Key Reactions and Synthetic Applications

The utility of this compound as a building block is demonstrated in its participation in a variety of organic transformations, leading to the synthesis of complex and valuable molecules.

Further N-Alkylation

The secondary amine of this compound can undergo further alkylation to form the tertiary amine, 4-fluoro-N,N-dimethylaniline. This transformation is important for creating building blocks with different steric and electronic properties.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the N-methylamino group. The fluorine atom and the amino group direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors used in oncology.[6] The fluorinated aniline moiety is a common feature in many targeted therapies.

Example: Synthesis of Kinase Inhibitors

While specific details of proprietary drug synthesis are often not fully disclosed, the structural motif of this compound is present in several kinase inhibitors. For instance, it is a precursor in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor.[11][12][13]

Applications in Agrochemicals and Materials Science

Fluoroaromatic compounds are integral to the development of modern agrochemicals, including herbicides and fungicides, due to their enhanced biological activity.[14][15] While specific examples detailing the use of this compound are not prevalent in the reviewed literature, its structural analogs are key components in this field.[15] Similarly, in materials science, fluorinated anilines are used in the synthesis of high-performance polymers and dyes, where the fluorine atom can enhance thermal stability and modify optical properties.[16]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich safety information.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound stands as a testament to the power of fluorine in modulating molecular properties. Its strategic design allows for its versatile application as a building block in the synthesis of a diverse range of functional molecules. From life-saving pharmaceuticals to advanced materials, the unique attributes of this compound continue to be leveraged by scientists and researchers to drive innovation. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the advancement of chemical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 15. nbinno.com [nbinno.com]

- 16. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Aniline Derivatives

Introduction: The Fluorine Advantage in Bioactive Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for medicinal chemists.[1][2][3][4][5] Among the myriad of fluorinated scaffolds, fluorinated aniline derivatives represent a particularly versatile and impactful class of compounds.[6][7] Their utility stems from the unique physicochemical properties imparted by the fluorine atom, which can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of fluorinated aniline derivatives, the mechanistic principles underlying their efficacy, and the experimental methodologies crucial for their evaluation.

The high electronegativity and relatively small van der Waals radius of fluorine allow it to serve as a bioisostere for hydrogen or a hydroxyl group, yet its electronic effects are far more profound.[4][5] The introduction of fluorine can alter the pKa of nearby functional groups, modulate conformation, and block sites of metabolism, thereby enhancing the drug-like properties of a lead compound.[1][2][5] This guide will delve into the specific applications of these properties in the design of novel therapeutics, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated aniline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to function as kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aniline scaffold provides a key pharmacophore for binding to the ATP-binding pocket of various kinases, and the addition of fluorine can enhance this binding affinity and selectivity.[12]

A prominent example is the 4-anilinoquinazoline core structure found in several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[11] The fluorine substitution on the aniline ring is crucial for their biological activity.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Fluorinated anilino-derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are pivotal in controlling cell growth, proliferation, and survival. Overexpression or mutation of these receptors can lead to uncontrolled cell division.

Caption: Inhibition of EGFR signaling by a fluorinated aniline derivative.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental step in evaluating the anticancer potential of novel fluorinated aniline derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13]

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated aniline derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[14]

| Compound Class | Specific Compound/Drug | Target Cancer Cell Line | IC50 (µM) |

| Furan-Aniline Derivative | Compound 1 | HeLa (Cervical Cancer) | 0.08[14] |

| Furan-Based Derivative | Compound 7 | MCF-7 (Breast Cancer) | 2.96[14] |

| Known Drug | Doxorubicin | MCF-7 (Breast Cancer) | ~0.5 - 2.0[14] |

| Known Drug | Cisplatin | Various | Varies[14] |

II. Antimicrobial Activity: Disrupting Bacterial Viability

Fluorinated aniline derivatives have also been investigated for their antibacterial properties.[15][16][17][18] The incorporation of fluorine can enhance the lipophilicity of these compounds, facilitating their penetration through bacterial cell membranes.[7] Once inside, they can interfere with essential bacterial processes.

Some fluorinated anilines have shown efficacy against both Gram-positive and Gram-negative bacteria.[15][16] For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[15]

Proposed Mechanisms of Antibacterial Action

The precise mechanisms of action can vary, but several have been proposed:

-

Membrane Disruption: The lipophilic nature of some fluorinated anilines may allow them to intercalate into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[18]

-

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes. For example, fluoroquinolones, which contain a fluorinated aniline-like moiety, are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[19]

-

Inhibition of Biofilm Formation: Some trifluoro-anilines have been shown to effectively suppress biofilm formation, a key virulence factor in many pathogenic bacteria.[18]

Caption: Proposed antimicrobial mechanisms of fluorinated aniline derivatives.

III. Enzyme Inhibition: A Versatile Strategy in Drug Design

The ability of fluorinated compounds to act as enzyme inhibitors is a cornerstone of their application in medicinal chemistry.[20][21][22][23][24] Fluorinated anilines are no exception and can be designed to target a wide range of enzymes with high specificity and potency.

Fluorine's Role in Enhancing Inhibitor Potency

The strategic placement of fluorine atoms can enhance enzyme inhibition through several mechanisms:

-

Increased Binding Affinity: The strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions with amino acid residues in the enzyme's active site.[8][25]

-

Modulation of pKa: Fluorination can lower the pKa of an adjacent amine, influencing its protonation state and ability to form key hydrogen bonds within the active site.

-

Conformational Control: The presence of fluorine can restrict the conformational flexibility of the inhibitor, pre-organizing it for optimal binding to the enzyme.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[25] This increases the inhibitor's half-life and bioavailability.[7]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Measuring Enzyme Inhibition

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between an enzyme and an inhibitor.[26]

Principle: ITC measures the heat released or absorbed during the binding of a ligand (the fluorinated aniline derivative) to a macromolecule (the target enzyme). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the purified target enzyme in a suitable buffer. Prepare a solution of the fluorinated aniline inhibitor in the same buffer. Ensure accurate concentration determination for both.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature. Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor solution into the enzyme solution while continuously monitoring the heat change.

-

Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

-

Data Analysis: Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit the data to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

IV. Spectroscopic Analysis of Fluorinated Aniline-Protein Interactions

Understanding the binding of fluorinated aniline derivatives to their protein targets at a molecular level is crucial for rational drug design. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are invaluable tools for this purpose.

¹⁹F NMR Spectroscopy: A Powerful Probe of Ligand Binding

The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio.[20][27] Incorporating a fluorine atom into an aniline derivative provides a sensitive handle to monitor its interaction with a protein target.

Principle: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. Upon binding to a protein, changes in the chemical shift, line width, and relaxation rates of the ¹⁹F signal can provide information about the binding event, the conformation of the bound ligand, and the kinetics of the interaction.[28]

Fluorescence Spectroscopy: Monitoring Changes in Protein Environment

Fluorescence spectroscopy can be used to study drug-protein binding by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) or the fluorescence of a labeled ligand.[29][30]

Principle: The binding of a ligand to a protein can alter the local environment of the protein's fluorophores, leading to changes in fluorescence intensity, emission wavelength, and polarization. These changes can be used to determine binding affinities and stoichiometries.[30]

Experimental Workflow for Fluorescence Quenching Assay:

Caption: Workflow for a fluorescence quenching assay to study protein-ligand binding.

V. Neuropharmacological Effects: Emerging Applications

While less explored than their other biological activities, some fluorinated aniline derivatives are being investigated for their potential neuropharmacological effects.[31][32] The ability of fluorine to enhance blood-brain barrier permeability can be advantageous in designing centrally acting drugs. Research in this area is ongoing, with studies exploring their potential in conditions such as anxiety.[31]

Conclusion: The Enduring Impact of Fluorinated Anilines in Drug Discovery

Fluorinated aniline derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their unique and tunable properties, conferred by the strategic incorporation of fluorine, allow for the optimization of potency, selectivity, and pharmacokinetic profiles. From potent anticancer and antimicrobial agents to highly specific enzyme inhibitors, the applications of this chemical class are broad and impactful. The experimental methodologies outlined in this guide provide a robust framework for the evaluation and characterization of novel fluorinated aniline derivatives, paving the way for the next generation of innovative medicines. The continued exploration of their biological activities, guided by a deep understanding of their structure-activity relationships, promises to yield even more significant contributions to human health.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]

- 22. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rroij.com [rroij.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mcgill.ca [mcgill.ca]

- 27. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Item - The application of fluorescence spectroscopy to the study of drugâprotein binding - Loughborough University - Figshare [repository.lboro.ac.uk]

- 30. Fluorescence techniques in analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Toxicity and neuropharmacological effects of elenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become an indispensable strategy in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine in drug design, moving beyond a superficial acknowledgment of its utility to a detailed exploration of the underlying physicochemical principles and their practical applications. We will dissect how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—are leveraged to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of drug candidates. Key areas of focus include the enhancement of metabolic stability by blocking sites of oxidative metabolism, the nuanced modulation of physicochemical properties such as lipophilicity and pKa to optimize absorption and distribution, and the augmentation of binding affinity through specific, non-covalent interactions within protein targets. This document is intended to serve as a detailed resource for drug discovery professionals, offering field-proven insights into the rationale behind experimental choices and providing a self-validating framework for the strategic application of fluorine in the design of next-generation therapeutics.

The Foundational Chemistry of Fluorine: A Game of Extremes

Fluorine's prominent position in medicinal chemistry stems from a unique combination of its intrinsic properties. It is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of ~1.47 Å for F versus ~1.20 Å for H).[1][2] This allows it to act as a bioisostere of hydrogen, often being swapped into a molecule without significant steric penalty.[1][3][4] However, the electronic consequences of this substitution are profound.

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) and highly polarized.[2][5][6] This high bond strength is a key factor in enhancing metabolic stability, as the C-F bond is significantly more resistant to enzymatic cleavage than a corresponding C-H bond.[1][7] The strong electron-withdrawing nature of fluorine dramatically influences the electronic distribution within a molecule, affecting the acidity and basicity of nearby functional groups.[1][8][9]

Strategic Applications of Fluorine in Drug Design

The decision to introduce fluorine into a drug candidate is a strategic one, aimed at addressing specific challenges in the drug discovery pipeline. The primary rationales for fluorination can be broadly categorized into three areas: enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity.[1]

Enhancing Metabolic Stability: The "Metabolic Shield"

A primary driver for the incorporation of fluorine is to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[2][6][8][10] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, medicinal chemists can effectively "shield" that site from enzymatic attack, thereby increasing the drug's half-life and bioavailability.[1][10][11]

For instance, the introduction of a fluorine atom at a benzylic or allylic position can prevent hydroxylation, a common metabolic pathway.[10] This strategy has been successfully employed in numerous approved drugs to improve their pharmacokinetic profiles.[10][12]

Modulating Physicochemical Properties for Optimal ADME

The judicious placement of fluorine can fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties by altering its lipophilicity and acidity/basicity (pKa).

2.2.1. Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine-for-hydrogen substitution often leads to a slight increase in lipophilicity (LogP), the cumulative effect of multiple fluorine atoms can either increase or decrease this property.[8][10][13] For example, aromatic fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption.[8] However, fluorination of aliphatic chains can sometimes decrease lipophilicity.[8] This nuanced control allows for the precise tuning of a drug's solubility and permeability to achieve the desired balance for oral bioavailability and distribution to the target tissue.[1][10][14]

2.2.2. Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[5][8][10] Introducing fluorine near an amine, for example, will decrease its basicity (lower its pKa).[1][10] This can be advantageous in several ways. A less basic compound may exhibit improved membrane permeability and oral absorption, as a greater fraction of the molecule will be in its neutral, more lipophilic state at physiological pH.[1] This modulation of pKa can also be used to fine-tune interactions with the target protein.[15]

Improving Binding Affinity and Selectivity

The introduction of fluorine can enhance a drug's binding affinity for its target protein through a variety of mechanisms.[1][16] These include:

-

Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient groups in the protein's binding pocket, such as the backbone amide C=O group.[17]

-

Conformational Control: Fluorine can influence the conformational preferences of a molecule through stereoelectronic effects like the gauche effect.[2][5][10] This can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[2][10]

-

Enhanced Hydrophobic Interactions: In some cases, the increased lipophilicity imparted by fluorine can lead to stronger hydrophobic interactions with the target.[18]

The strategic placement of fluorine can also improve selectivity by creating favorable interactions with the intended target while introducing unfavorable interactions with off-target proteins.[10]

Experimental Workflows and Protocols

In Vitro Metabolic Stability Assay

A crucial step in evaluating the impact of fluorination is to assess the metabolic stability of the modified compounds. A common method is the in vitro liver microsomal stability assay.

Protocol:

-

Preparation of Microsomes: Liver microsomes (human, rat, etc.) are prepared by differential centrifugation of liver homogenates.

-

Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Lipophilicity Determination (LogP/LogD)

The shake-flask method is a classic technique for determining the octanol-water partition coefficient (LogP).

Protocol:

-

Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent.

-

Partitioning: A known amount of the stock solution is added to a mixture of n-octanol and water (or a buffer of a specific pH for LogD determination) that have been pre-saturated with each other.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizing the Impact of Fluorine

Workflow for Assessing Fluorine's Impact on a Lead Compound

Caption: A generalized workflow for the strategic incorporation and evaluation of fluorine in a lead compound.

Conceptual Diagram of Fluorine's Effects

Caption: The cascading effects of fluorine incorporation on molecular properties and drug discovery outcomes.

Case Studies: Fluorine in Action

The successful application of fluorine in drug design is evident in the large number of fluorinated drugs on the market.[19][20][21]

-

Fluoxetine (Prozac®): The trifluoromethyl (-CF3) group in fluoxetine increases its lipophilicity, which facilitates its penetration into the central nervous system to inhibit serotonin reuptake.[10]

-

Atorvastatin (Lipitor®): A fluorophenyl group in atorvastatin contributes to its potent inhibition of HMG-CoA reductase.[16]

-

Sitagliptin (Januvia®): The trifluoromethyl and fluoro-substituted aromatic rings in sitagliptin are crucial for its high potency and selectivity as a DPP-4 inhibitor.

Challenges and Future Perspectives

While the benefits of fluorination are well-established, it is not a universal panacea. The introduction of fluorine can sometimes lead to undesirable effects, such as increased lipophilicity leading to reduced solubility or increased off-target effects.[10] Moreover, the synthesis of complex fluorinated molecules can be challenging, although significant advances in fluorination chemistry are continually expanding the medicinal chemist's toolkit.[20][22][23][24]

The future of fluorine in drug discovery will likely involve more sophisticated applications, including the use of novel fluorinated motifs and a deeper understanding of fluorine's interactions with biological systems.[20] The use of 18F in positron emission tomography (PET) imaging is also a rapidly growing area, enabling the in vivo visualization of drug distribution and target engagement.[1][6][25][26]

Conclusion

Fluorine has firmly established itself as a cornerstone element in modern drug design.[10] Its unique ability to modulate a wide range of molecular properties in a predictable, albeit context-dependent, manner provides medicinal chemists with a powerful tool to overcome common challenges in drug discovery. A thorough understanding of the fundamental principles governing the effects of fluorine, coupled with a strategic and data-driven approach to its incorporation, will continue to be a key driver of innovation in the pharmaceutical industry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. mdpi.com [mdpi.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]